Diazoacetyl-DL-norleucine methyl ester

Descripción general

Descripción

Diazoacetyl-DL-norleucine methyl ester is a catalytic reagent used in biotechnology . It can be used to inactivate proteases . The specificities of this compound are unknown, but it has been shown to have high reactivity with fungal proteases .

Molecular Structure Analysis

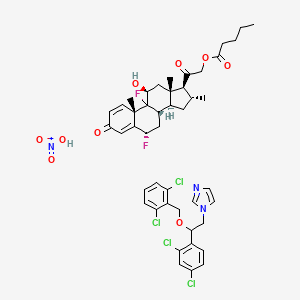

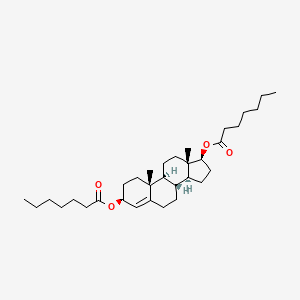

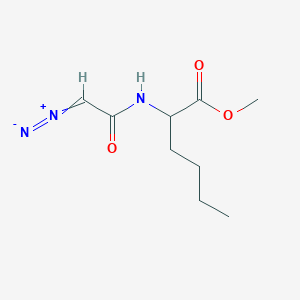

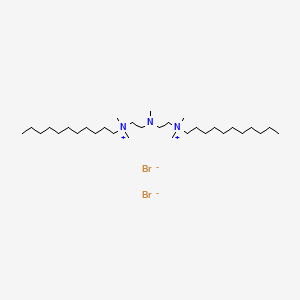

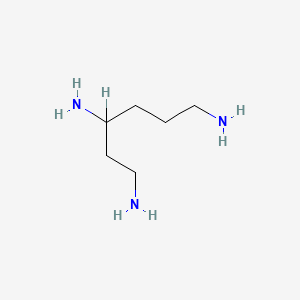

The molecular formula of Diazoacetyl-DL-norleucine methyl ester is C9H15N3O3 . Its molecular weight is 213.23 . The SMILES string representation is CCCCC(NC(=O)C=[N]=N)C(=O)OC .Chemical Reactions Analysis

Diazoacetyl-DL-norleucine methyl ester rapidly inactivates pepsin . In the presence of cupric ions, only 1 equivalent of norleucine is introduced per molecule of pepsin . In the absence of cupric ions, the reaction is much slower, inactivation is not complete, and more than 1 equivalent of norleucine is incorporated .Physical And Chemical Properties Analysis

Diazoacetyl-DL-norleucine methyl ester is a yellow crystalline substance . It has a melting point of 64-68 °C . It should be stored at temperatures of 0-8 °C .Aplicaciones Científicas De Investigación

Protein Synthesis Inhibition

Diazoacetyl-DL-norleucine methyl ester (DANLE) has the ability to inhibit enzymes that play a role in protein synthesis . This property has made it an important component in numerous laboratory tests .

Eukaryotic Cell Studies

DANLE’s unique properties have been explored in studies of protein synthesis in eukaryotic cells . This has provided valuable insights into the protein synthesis process in these cells .

Cell Growth and Development

Research examining the impact of protein synthesis inhibitors on cell growth and development has also utilized DANLE . This has helped in understanding how protein synthesis affects cell growth and maturation .

Gene Expression Studies

DANLE features in studies of gene expression and the effects of gene expression on cell growth and maturation . This has contributed to our understanding of how genes control cell growth .

Enzyme Inhibition Mechanism

It’s thought that DANLE hinders enzymes involved in protein synthesis by attaching itself to the enzyme’s active site, thereby preventing the substrate from binding . This has provided insights into the mechanisms of enzyme inhibition .

mRNA Translation

It’s suggested that DANLE might interact with other enzymes engaged in protein synthesis, such as those participating in mRNA translation . This has helped in understanding the process of mRNA translation .

Mecanismo De Acción

Target of Action

Diazoacetyl-DL-Nle-OMe, also known as Diazoacetyl-DL-norleucine methyl ester or Diazoacetyl-DL-2-aminohexanoic acid-methyl ester, primarily targets the aspartyl protease cathepsin D . Cathepsin D is an acid, aspartate protease (EC 3.4.23.5) that is overproduced in and oversecreted from tumor cells .

Mode of Action

Diazoacetyl-DL-Nle-OMe acts as a specific inhibitor of cathepsin D . It inhibits the activity of cathepsin D, thereby reducing its release . This inhibition of cathepsin D activity results in a reduction of cellular in vitro invasion without affecting proliferation .

Biochemical Pathways

The inhibition of cathepsin D by Diazoacetyl-DL-Nle-OMe affects the process of invasion in cancer cells . Cathepsin D is involved in the digestion of the extracellular matrix of the tissue surrounding the primary tumor, which is a major factor permitting cancer cell invasion . By inhibiting cathepsin D, Diazoacetyl-DL-Nle-OMe disrupts this process, reducing the invasive capabilities of the cancer cells .

Pharmacokinetics

It is known that the compound is used in vitro, suggesting that it is likely to have good cell permeability .

Result of Action

The primary result of Diazoacetyl-DL-Nle-OMe’s action is the reduction of cellular in vitro invasion without affecting proliferation . This is achieved through the inhibition of cathepsin D activity, which is directly involved in the process of invasion .

Action Environment

The action of Diazoacetyl-DL-Nle-OMe can be influenced by environmental factors. For instance, both estradiol and stripped serum independently stimulate both proliferation and cathepsin D release . The dose-response of estradiol and stripped serum-dependent stimulated release were similar to those for invasion and differed from those for proliferation .

Safety and Hazards

According to the safety data sheet, Diazoacetyl-DL-norleucine methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Propiedades

IUPAC Name |

methyl 2-[(2-diazoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPCIYJMTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazoacetyl-DL-norleucine methyl ester | |

CAS RN |

7013-09-4 | |

| Record name | N-Diazoacetylnorleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1211495.png)